![molecular formula C15H21N3O3 B2459779 2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid CAS No. 1775441-50-3](/img/structure/B2459779.png)
2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid, commonly known as CPEP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. CPEP has been found to have a wide range of biochemical and physiological effects, making it a promising compound for various research applications.
Mecanismo De Acción
The mechanism of action of CPEP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CPEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CPEP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. CPEP has also been found to have anti-viral activity against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). In addition, CPEP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPEP has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, making it a reliable compound for experiments. It also has a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also limitations to using CPEP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results. In addition, CPEP is not a clinically approved drug, so its potential for translation to the clinic is uncertain.
Direcciones Futuras
There are several future directions for research on CPEP. One area of interest is the development of CPEP derivatives with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of CPEP, which could lead to the identification of new targets for drug discovery. Additionally, CPEP could be used in combination with other drugs to enhance their efficacy and reduce side effects. Overall, CPEP is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of CPEP involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-(methoxymethyl)-5-(methylthio)pyrimidine-2-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to CPEP by the addition of an acid. The yield of CPEP can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Aplicaciones Científicas De Investigación
CPEP has been widely used in scientific research due to its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug discovery and development. CPEP has also been used as a tool for studying the role of pyrimidine derivatives in biological systems, as well as for investigating the mechanism of action of other compounds.
Propiedades
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-10-13-12(14(19)20)9-17-15(18-13)16-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8,10H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHNMNKUXIZAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1C(=O)O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

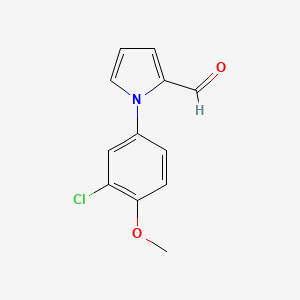
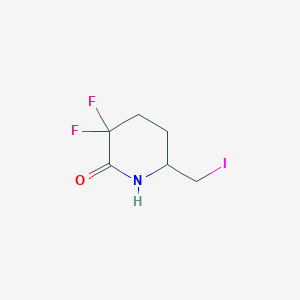

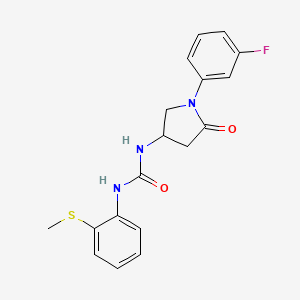
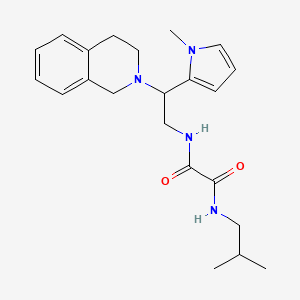
![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
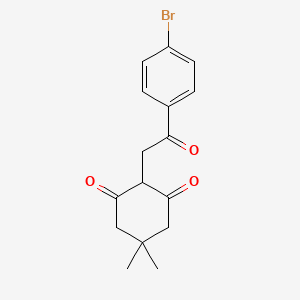

![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)
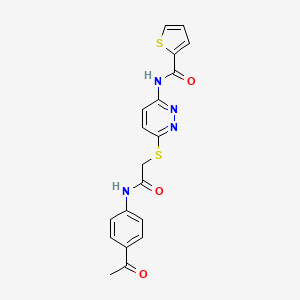
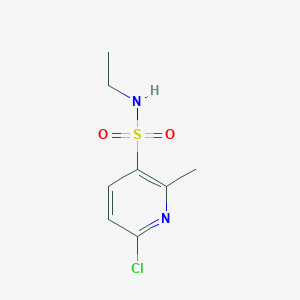
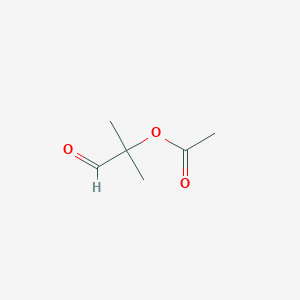
![N-(3-chloro-4-methylphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2459716.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)